molecular formula C14H11ClN2S B2658012 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol CAS No. 100622-93-3

1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol

Cat. No. B2658012
CAS RN: 100622-93-3
M. Wt: 274.77
InChI Key: YCOVCAYEBVTXBM-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” is a compound that likely contains a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound . This compound also likely contains a chlorobenzyl group and a thiol group .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” would likely consist of a benzimidazole core with a chlorobenzyl group attached at the 1-position and a thiol group attached at the 2-position .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry . The thiol group can also participate in various reactions, such as oxidation to form disulfides .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of benzimidazole, including those related to 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, exhibit significant antimicrobial activities. A study synthesized 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives, illustrating substantial antimicrobial effectiveness against a variety of microbial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). This highlights the compound's potential in addressing bacterial and fungal infections.

Synthesis of Unsymmetrical Benzimidazole Sulfides

Another research direction involves the synthesis of unsymmetrical benzimidazole sulfides, which are of pharmacological interest. The reaction of 2-(α-chloroethyl)benzimidazole with benzimidazole-2-thiol has led to the creation of compounds with potential bioactive properties, further elaborated through various synthetic pathways (Dubey, Naidu, Reddy, Kumar, & Vineel, 2008).

Development of Proton-Conducting Membranes

Benzimidazole derivatives have also found application in the development of proton-conducting membranes for fuel cell technology. A study synthesized a new family of proton-conducting fluorocopolymers grafted by azole functions, including benzimidazole, for use in blend membranes with sulfonated PEEK. These membranes demonstrated enhanced proton conductivity and thermal properties, critical for the efficient operation of polymer electrolyte membrane fuel cells (PEMFCs) at low relative humidity (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Corrosion Inhibition

The corrosion inhibition potential of benzimidazole derivatives on metals in acidic environments has been studied, with specific focus on mild steel in HCl solutions. Benzimidazole derivatives, akin to 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, have been shown to effectively inhibit corrosion, providing a protective layer on the metal surface, thereby extending the material's lifespan in corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).

Synthesis of Novel Organic Compounds

Furthermore, benzimidazole derivatives are instrumental in the synthesis of novel organic compounds with potential biological activities. For instance, synthesis techniques involving 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol derivatives have led to the creation of new molecules with evaluated biological activities, including antiinflammatory effects, showcasing the compound's versatile applicability in medicinal chemistry (Ganji & Agrawal, 2020).

Mechanism of Action

The mechanism of action of “1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” is not known as it likely depends on its specific biological target .

Future Directions

The future directions for research on “1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” would likely depend on its biological activity. Benzimidazole derivatives have been studied for their potential as therapeutic agents, so this could be a potential area of research .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOVCAYEBVTXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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